molecular formula C8H9FINO B13060449 2-Ethoxy-4-fluoro-5-iodoaniline

2-Ethoxy-4-fluoro-5-iodoaniline

Cat. No.: B13060449
M. Wt: 281.07 g/mol
InChI Key: SBOZFLSRVQPBTR-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-5-iodoaniline is an organic compound with the molecular formula C8H9FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoro-5-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of ethoxy, fluoro, and iodo groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-fluoro-5-iodoaniline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like iodine (I2) or fluorine (F2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Ethoxy-4-fluoro-5-iodoaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-iodoaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-iodoaniline
  • 2-Ethoxy-5-iodoaniline
  • 4-Fluoro-2-iodoaniline

Comparison: 2-Ethoxy-4-fluoro-5-iodoaniline is unique due to the presence of both ethoxy and fluoro groups on the benzene ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9FINO

Molecular Weight

281.07 g/mol

IUPAC Name

2-ethoxy-4-fluoro-5-iodoaniline

InChI

InChI=1S/C8H9FINO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3

InChI Key

SBOZFLSRVQPBTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)I)F

Origin of Product

United States

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